molecular formula C22H19N5O2 B2998543 6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 885179-25-9

6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No.: B2998543
CAS No.: 885179-25-9
M. Wt: 385.427
InChI Key: LMUCPVNWHCLVHK-UHFFFAOYSA-N
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Description

Its structure features:

  • A pyrazolo[3,4-b]pyridine core with a cyano group at position 5 and an amino group at position 4.
  • A 4-hydroxy-3-methoxyphenyl substituent at position 4, contributing to hydrogen-bonding capacity and electronic modulation.
  • A p-tolyl group at position 1, enhancing lipophilicity and steric bulk.
  • A methyl group at position 3, influencing steric and electronic properties.

Synthetic routes for analogous compounds often involve multicomponent reactions in ionic liquids or acetic anhydride, achieving yields up to 93% under optimized conditions . Structural elucidation relies on NMR, IR, and X-ray crystallography, with vibrational spectra revealing intramolecular hydrogen bonding involving the amino and hydroxyl groups .

Properties

IUPAC Name

6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-12-4-7-15(8-5-12)27-22-19(13(2)26-27)20(16(11-23)21(24)25-22)14-6-9-17(28)18(10-14)29-3/h4-10,28H,1-3H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUCPVNWHCLVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=C(C(=N3)N)C#N)C4=CC(=C(C=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a member of the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to synthesize existing research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

This compound features a pyrazolo[3,4-b]pyridine core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis and cell cycle arrest in cancer cells. Specifically, it has been shown to affect the G2/M phase of the cell cycle in HepG2 cells, leading to inhibited proliferation and increased apoptosis rates .
  • In Vitro Studies :
    • In a study involving MCF7 and HCT116 cell lines, the compound exhibited significant cytotoxicity with IC50 values in the micromolar range. For instance, compounds derived from similar pyrazolo structures showed IC50 values ranging from 0.07 µM to 49.85 µM against various cancer types .
Cell LineCompound IC50 (µM)
MCF726
HCT11614.31
HepG28.55

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo compounds have also been investigated. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Study Findings : Research indicates that pyrazolo derivatives can suppress the expression of inflammatory mediators such as TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .

Case Studies

  • Study on Cell Cycle Arrest : A recent investigation demonstrated that the compound caused significant cell cycle arrest at the G2/M phase in HepG2 cells. This finding suggests that targeting specific phases of the cell cycle could be an effective strategy in cancer treatment .
  • Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to targets such as Aurora-A kinase and CDK2, which are critical regulators of cell division and proliferation. This binding affinity correlates with its observed anticancer activity .

Comparison with Similar Compounds

Key Observations:

Pyrano[2,3-c]pyrazoles show higher synthetic versatility via one-pot multicomponent reactions .

Substituent Effects :

  • Electron-Donating Groups (e.g., 4-hydroxy-3-methoxyphenyl in the target): Improve solubility in polar solvents and hydrogen-bonding interactions, critical for target engagement in biological systems .
  • Electron-Withdrawing Groups (e.g., nitro in ): Increase electrophilicity, favoring nucleophilic substitution reactions but reducing metabolic stability.
  • Halogen Substituents (e.g., chloro in ): Enhance binding via halogen bonding and improve pharmacokinetic properties.

Synthetic Efficiency :

  • Ionic liquid-mediated syntheses (e.g., [bmim][BF4]) achieve higher yields (93%) and eco-friendly profiles compared to acetic anhydride-based methods (80%) .

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Pyrano[2,3-c]pyrazoles (e.g., 170–171°C in ) generally have lower melting points than pyrazolo[3,4-b]pyridines due to reduced molecular rigidity.
  • Hydrogen Bonding: The target compound’s hydroxyl and amino groups generate strong intramolecular H-bonds, as evidenced by FT-IR stretching frequencies at 3400–3200 cm<sup>−1</sup> .
  • NMR Shifts : The p-tolyl group in the target compound causes upfield shifts for aromatic protons (δ ~7.2–7.4 ppm) compared to phenyl analogues (δ ~7.5–7.7 ppm) .

Bioactivity Correlations

Bioactivity clustering () suggests that pyrazolo[3,4-b]pyridines with polar substituents (e.g., hydroxyl, methoxy) cluster with anticancer and anti-inflammatory agents, while nitro- or chloro-substituted analogues align with antimicrobial activity . The target compound’s hydroxyl and methoxy groups may favor interactions with kinases or GPCRs, as seen in related isorhamnetin glycosides .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multicomponent reactions (MCRs) using ionic liquid catalysts like [bmim][BF₄], which promote efficient cyclization. For example, reacting 4-hydroxy-3-methoxybenzaldehyde derivatives with malononitrile and substituted pyrazoles at 80°C for 10 hours in ionic liquids achieves yields >90% . Key variables include solvent polarity, temperature (optimal: 80–100°C), and stoichiometric ratios of aldehydes to nitriles. Ethanol recrystallization is effective for purification .

Q. How is the compound structurally characterized, and what crystallographic data are available?

Single-crystal X-ray diffraction reveals a monoclinic system (space group C2/c) with unit cell parameters: a = 16.470 Å, b = 9.742 Å, c = 23.46 Å, and β = 105.857°. Hydrogen bonding between the amino group and nitrile moiety stabilizes the lattice, with intermolecular N–H···N distances of 2.89 Å . NMR (¹H/¹³C) and FT-IR confirm functional groups, while HPLC validates purity (>95%) .

Q. What are the solubility and stability profiles in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and ethanol. Stability tests under ambient conditions (25°C, 60% humidity) show no degradation over 30 days, but prolonged exposure to light induces ~10% decomposition after 60 days. Storage in amber vials at −20°C is recommended .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability while minimizing byproducts?

Replace traditional solvents with recyclable ionic liquids (e.g., [Et₃NH][HSO₄]) to enhance atom economy and reduce waste. Microwave-assisted synthesis (100 W, 120°C) reduces reaction time from 10 hours to 30 minutes with comparable yields (88–92%) . Byproduct formation (e.g., uncyclized intermediates) is mitigated by adjusting pH to 6–7 during workup .

Q. What computational approaches predict the compound’s binding affinity for kinase targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) identify strong interactions with ATP-binding pockets of kinases (e.g., CDK2). The 4-hydroxy-3-methoxyphenyl group forms hydrogen bonds with Glu81 and Lys89 residues (ΔG = −9.2 kcal/mol) . Density functional theory (DFT) calculations (B3LYP/6-31G*) corroborate electrostatic potential maps, highlighting nucleophilic regions at the nitrile and amino groups .

Q. How can contradictory biological activity data be resolved?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Use orthogonal methods:

  • Surface plasmon resonance (SPR) for direct binding affinity measurement.
  • Isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔH, ΔS).
  • Metabolomic profiling to rule off-target effects .

Q. What strategies improve selectivity in pharmacological studies?

  • Introduce fluorine at the para-position of the p-tolyl group to enhance hydrophobic interactions.
  • Replace the methoxy group with a sulfonate to reduce off-target binding .
  • Use CRISPR-Cas9-edited cell lines to isolate specific kinase pathways .

Q. How does the compound’s stability under physiological conditions affect in vivo studies?

Plasma stability assays (37°C, pH 7.4) show a half-life of 4.2 hours, necessitating prodrug formulations (e.g., ester derivatives) for sustained release. LC-MS/MS detects major metabolites, including hydroxylated pyrazole and demethylated products .

Methodological Guidance Table

Challenge Recommended Approach Key Parameters Reference
Low yield in synthesisIonic liquid-catalyzed MCRs[bmim][BF₄], 80°C, 10 hours
Crystal structure ambiguitySC-XRD with SHELX-97 refinementMonoclinic C2/c, R-factor < 0.05
Biological data variabilitySPR + ITC orthogonal validationKD ≤ 100 nM, ΔH = −12 kcal/mol
Metabolic instabilityProdrug formulation (e.g., acetyl-protected derivatives)Plasma t₁/₂ > 8 hours

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